3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine
Overview
Description
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the pyrazole ring
Mechanism of Action
Target of Action
A structurally similar compound, (e)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol, has been reported to target the signal transducer and activator of transcription 3 (stat3) in the context of rheumatoid arthritis . STAT3 is a key mediator of chronic joint inflammation, synovial fibroblast proliferation, and joint destruction .
Mode of Action
The structurally similar compound mentioned above inhibits the activation of stat3, thereby reducing pro-inflammatory responses . This suggests that 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine might interact with its targets in a similar manner, leading to changes in cellular signaling pathways.
Biochemical Pathways
The inhibition of stat3 activation by the structurally similar compound suggests that it may affect pathways related to inflammation and immune response .
Pharmacokinetics
A study on a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, in rats showed rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% . This suggests that this compound might have similar pharmacokinetic properties.
Result of Action
The structurally similar compound mentioned above has been reported to exhibit anti-inflammatory and anti-arthritic activities , suggesting that this compound might have similar effects.
Biochemical Analysis
Temporal Effects in Laboratory Settings
The temporal effects of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported .
Dosage Effects in Animal Models
There is currently no available data on how the effects of this compound vary with different dosages in animal models .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of 4-methoxyphenylhydrazine with an appropriate β-diketone or β-ketoester. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl-1H-indole
- 4-Methoxyphenyl-1H-imidazole
- 4-Methoxyphenyl-1H-pyrazole
Uniqueness
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-phenylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-20-14-9-7-12(8-10-14)15-11-16(17)19(18-15)13-5-3-2-4-6-13/h2-11H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLGFNHDEGGHOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398832 | |
Record name | 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19652-13-2 | |
Record name | 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-3-(4-methoxyphenyl)-1-phenylpyrazol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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